molecular formula C25H24ClN3O5 B504673 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE

Katalognummer: B504673
Molekulargewicht: 481.9g/mol
InChI-Schlüssel: ZESGSSDYFCTPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate core with multiple functional groups, including a piperazine ring, an acetyl group, and a furoyl group, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid Derivative: The acetylated piperazine is then coupled with a benzoic acid derivative through an amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Introduction of the Furoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone or ester groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 4-dimethylaminopyridine.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. Specific pathways and targets may vary depending on the application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[5-(3-CHLOROPHENYL)FURAN-2-AMIDO]BENZOATE: Unique due to its specific combination of functional groups.

    Methyl 4-(4-acetyl-1-piperazinyl)-3-{[5-(3-bromophenyl)-2-furoyl]amino}benzoate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    Methyl 4-(4-acetyl-1-piperazinyl)-3-{[5-(3-methylphenyl)-2-furoyl]amino}benzoate: Contains a methylphenyl group instead of a chlorophenyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C25H24ClN3O5

Molekulargewicht

481.9g/mol

IUPAC-Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24ClN3O5/c1-16(30)28-10-12-29(13-11-28)21-7-6-18(25(32)33-2)15-20(21)27-24(31)23-9-8-22(34-23)17-4-3-5-19(26)14-17/h3-9,14-15H,10-13H2,1-2H3,(H,27,31)

InChI-Schlüssel

ZESGSSDYFCTPBV-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.